4-Chloro-7-nitroisoindolin-1-one
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Overview
Description
4-Chloro-7-nitroisoindolin-1-one is a heterocyclic compound characterized by the presence of a chloro and nitro group attached to an isoindolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-nitroisoindolin-1-one typically involves the nitration of 4-chloroisoindolin-1-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-nitroisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution Reactions: Products include derivatives where the chloro group is replaced by other functional groups.
Reduction Reactions: The major product is 4-chloro-7-aminoisoindolin-1-one.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-7-nitroisoindolin-1-one involves its interaction with specific molecular targets. For instance, as a potential CDK inhibitor, it binds to the active site of the kinase, inhibiting its activity and thereby affecting the cell cycle . The nitro group plays a crucial role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Nitroisoindolin-1-one: Lacks the chloro group but shares the nitro group and isoindolinone core.
7-Chloroisoindolin-1-one: Lacks the nitro group but shares the chloro group and isoindolinone core.
Uniqueness
4-Chloro-7-nitroisoindolin-1-one is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-chloro-7-nitro-2,3-dihydroisoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c9-5-1-2-6(11(13)14)7-4(5)3-10-8(7)12/h1-2H,3H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLLGSMEYUXVBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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